1,4-Thiazepan-3-one

説明

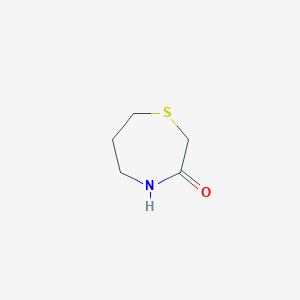

1,4-Thiazepan-3-one is a seven-membered heterocyclic compound containing one sulfur (S) and one nitrogen (N) atom within its ring structure. The molecule is characterized by a ketone group at the third position, contributing to its unique electronic and steric properties . It has garnered attention in medicinal chemistry due to its antimicrobial activity, particularly when hybridized with other sulfur-containing heterocycles such as triazoles, thiazolidinediones, and thiomorpholinones . Its structural flexibility allows for diverse derivatization, making it a scaffold of interest for drug discovery, especially in antimicrobial and anticancer research .

特性

IUPAC Name |

1,4-thiazepan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLKVVKUFYPHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Thiazepan-3-one can be synthesized through various methods. One common approach involves the cyclization of amino thiols with carbonyl compounds. For example, the reaction of 2-aminothiophenol with α-haloketones under basic conditions can yield this compound derivatives . Another method involves the use of microwave-assisted multicomponent reactions, which provide a green and efficient route to synthesize this compound derivatives with high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

1,4-Thiazepan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazepane derivatives .

科学的研究の応用

1,4-Thiazepan-3-one has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 1,4-thiazepan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Thiazolidine-2,4-Dione

- Structure : Five-membered ring with sulfur (S) and two ketone groups at positions 2 and 3.

- Key Features : Smaller ring size increases ring strain but enhances reactivity. The dual ketone groups improve hydrogen-bonding interactions with biological targets.

- Biological Activity : Primarily studied for antidiabetic (e.g., α-glucosidase inhibition) and anticancer properties. Derivatives show moderate antimicrobial activity but less potency compared to 1,4-thiazepan-3-one hybrids .

- Applications : Used in diabetes therapeutics and as a scaffold for anticancer agents .

Thiomorpholine-3-One

- Structure : Six-membered ring with S and N atoms and a ketone group at position 3.

- Key Features : Intermediate ring size balances stability and reactivity. The ketone enhances polarity, improving solubility.

- Biological Activity: Exhibits broad-spectrum antimicrobial activity, comparable to this compound derivatives.

- Applications : Focused on antimicrobial drug development .

1,4-Benzodioxin-Based Fused Thiadiazoles

- Structure : Fused heterocyclic systems combining 1,4-benzodioxin with 1,3,4-thiadiazole and 1,2,4-thiadiazole rings.

- Key Features : Extended π-conjugation and dual thiadiazole rings enhance binding affinity to enzymes like α-amylase and α-glucosidase.

- Applications : Targeted for diabetes management .

1,3-Oxazepine

- Structure : Seven-membered ring with oxygen (O) and N atoms.

- Key Features : Replacement of sulfur with oxygen reduces electronegativity, altering electronic distribution and target selectivity.

- Biological Activity : Primarily explored for anti-inflammatory and anticonvulsant properties, with minimal overlap in antimicrobial applications compared to this compound .

- Applications : Neuropharmacology and inflammation-related disorders .

Methyl 1,1-Dioxo-1,4-Thiazepane-6-Carboxylate

- Structure : Derivative of 1,4-thiazepane with a sulfone (dioxo) group and methyl ester at position 6.

- Key Features : Sulfone group enhances metabolic stability and bioavailability; ester moiety allows further functionalization.

- Biological Activity : Broader pharmaceutical applications, including anticancer and agrochemical uses, surpassing the parent compound’s scope .

- Applications : Versatile R&D applications in drug discovery and agrochemicals .

Comparative Data Table

Key Research Findings and Trends

- Structural Impact on Activity : Ring size and heteroatom identity critically influence bioactivity. For example, sulfur-containing compounds (this compound, thiomorpholine-3-one) outperform oxygen analogs (1,3-oxazepine) in antimicrobial contexts due to enhanced electrophilicity .

- Derivatization Potential: Functionalization of this compound (e.g., sulfonation in Methyl 1,1-dioxo derivatives) expands its utility beyond antimicrobials to agrochemicals and oncology .

- Therapeutic Niche : While fused thiadiazoles dominate antidiabetic research, this compound derivatives occupy a unique niche in antimicrobial development, with fewer off-target effects reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。